molecular formula C20H24N2O2 B368111 1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 890639-34-6

1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Cat. No. B368111
CAS RN: 890639-34-6
M. Wt: 324.4g/mol
InChI Key: GEUIDNZIBORCNX-UHFFFAOYSA-N
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Description

The compound “1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The benzimidazole moiety is a key part of the structure, which is a bicyclic compound consisting of fused benzene and imidazole rings . The molecule also contains a propan-1-ol group and a 2,3-dimethylphenoxyethyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the presence of the benzimidazole moiety, which is known to participate in a variety of chemical reactions . The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the benzimidazole moiety, for example, could impact its solubility, stability, and reactivity .

Future Directions

The future directions for research on “1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” could include further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of benzimidazole derivatives , this compound could be of interest in the development of new drugs or therapeutic agents.

Biochemical Analysis

Biochemical Properties

1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme involved. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis through the activation of caspase enzymes. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In immune cells, this compound modulates cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their function. This compound also interacts with DNA, leading to changes in gene expression. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors. Additionally, the compound can be localized to specific organelles, such as the mitochondria, where it influences cellular respiration and energy production. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .

properties

IUPAC Name

1-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-9-5-6-10-17(16)22(20)12-13-24-19-11-7-8-14(2)15(19)3/h5-11,18,23H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIDNZIBORCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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